molecular formula C15H13N5O2 B5644662 N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B5644662
M. Wt: 295.30 g/mol
InChI Key: HAFIIBATECUNNW-UHFFFAOYSA-N
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Description

The study of benzamide derivatives, including N-substituted benzamides, is significant due to their wide range of biological activities and applications in medicinal chemistry. Such compounds are often explored for their potential in drug development and understanding fundamental chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions, reductive cyclization, and Claisen type reactions. For example, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized using sodium dithionite as a reductive cyclizing agent in DMSO solvent (Bhaskar et al., 2019).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods, such as IR, NMR, and LC-MS, are commonly employed to elucidate the molecular structures of benzamide derivatives. The molecular geometry, vibrational frequencies, and electronic properties are analyzed to understand the compound's structure-activity relationships (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including hydrogen bonding, π-π stacking interactions, and Claisen type reactions. These interactions contribute to their supramolecular aggregation and affect their solubility, stability, and reactivity (Sagar et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are influenced by the compound's molecular structure and intermolecular interactions. For instance, benzamide derivatives displaying different substituents on the benzamide ring show variations in their crystalline structures and physical properties (Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely linked to the compound's electronic configuration, as well as its molecular and crystal structure. Studies employing density functional theory (DFT) calculations can predict these properties and aid in the design of compounds with desired chemical behaviors (Demir et al., 2015).

properties

IUPAC Name

N-(3-methoxyphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-14-4-2-3-12(9-14)17-15(21)11-5-7-13(8-6-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFIIBATECUNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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